Methyl 2-methyl-3-furyl disulfide

Flavor Chemistry Sensory Analysis Food Science

Methyl 2-methyl-3-furyl disulfide (CAS 65505-17-1), also known as 2-methyl-3-(methyldithio)furan, is a sulfur-containing heterocyclic flavor compound belonging to the furan disulfide class. It occurs naturally in cooked beef, coffee, tea, and freshly roasted in-shell peanuts , and is widely recognized for its potent meaty, roasted, and sulfurous odor profile.

Molecular Formula C6H8OS2
Molecular Weight 160.3 g/mol
CAS No. 65505-17-1
Cat. No. B1582921
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-methyl-3-furyl disulfide
CAS65505-17-1
Molecular FormulaC6H8OS2
Molecular Weight160.3 g/mol
Structural Identifiers
SMILESCC1=C(C=CO1)SSC
InChIInChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3
InChIKeySRUTWBWLFKSTIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityInsoluble in water,soluble in organic solvents,oils
Miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 2-methyl-3-furyl disulfide (65505-17-1): A Meat-Like Aroma Compound for Flavor Formulation and Food Science Research


Methyl 2-methyl-3-furyl disulfide (CAS 65505-17-1), also known as 2-methyl-3-(methyldithio)furan, is a sulfur-containing heterocyclic flavor compound belonging to the furan disulfide class . It occurs naturally in cooked beef, coffee, tea, and freshly roasted in-shell peanuts [1], and is widely recognized for its potent meaty, roasted, and sulfurous odor profile [2]. This compound, assigned FEMA No. 3573 and JECFA No. 1064, is approved for use as a flavoring agent [3]. It is a clear yellow liquid with a molecular weight of 160.26 g/mol, exhibiting limited water solubility but miscibility with ethanol and oils [4].

Why Interchanging Methyl 2-methyl-3-furyl disulfide with Analogous Furyl Disulfides Compromises Flavor Accuracy and Functional Performance


Generic substitution among furyl disulfides is scientifically unsound due to significant differences in odor character, physicochemical properties, and reactivity [1]. While compounds like bis(2-methyl-3-furyl) disulfide (BMFDS), propyl 2-methyl-3-furyl disulfide, and difurfuryl disulfide share the core furan-disulfide motif, their distinct alkyl substituents, molecular weights, and spatial configurations directly influence their volatility, partition behavior in food matrices, and specific interactions with taste and olfactory receptors [2]. Furthermore, these structural variations lead to quantifiable differences in their performance in applications such as β-carotene photostability modulation and antibacterial activity [3]. Therefore, procurement decisions must be guided by the compound's specific, evidence-backed characteristics, not merely its chemical class.

Quantitative Differentiators for Methyl 2-methyl-3-furyl disulfide (65505-17-1) Procurement and Selection


Distinctive Flavor Profile: Methyl Disulfide vs. Propyl Analog for Meat Flavor Applications

The organoleptic profile of methyl 2-methyl-3-furyl disulfide is specifically defined as 'meaty; vegetable; sulfurous', whereas its closest analog, propyl 2-methyl-3-furyl disulfide (CAS 61197-09-9), is described as having a 'meaty aroma' [1]. The methyl derivative's specific notes of 'onion' and 'roasted beef' at a 0.10% concentration in propylene glycol are documented, providing a more defined character than the broader 'meaty' description of the propyl analog [2].

Flavor Chemistry Sensory Analysis Food Science

Superior Purity Specification and Controlled Impurity Profile Defined by JECFA

According to JECFA specifications, methyl 2-methyl-3-furyl disulfide requires a minimum assay of 97%, with a specifically controlled impurity of up to 3% bis(2-methyl-3-furyl) disulfide [1]. This contrasts with bis(2-methyl-3-furyl) disulfide itself (FEMA No. 3259), which is a distinct flavor compound with its own identity and odor profile (cooked meat-like, quality meat-like) [2]. The defined impurity profile ensures batch-to-batch consistency in flavor performance.

Analytical Chemistry Quality Control Regulatory Science

Lower Molecular Weight and Favorable Physicochemical Properties for Volatility and Formulation

Methyl 2-methyl-3-furyl disulfide has a molecular weight of 160.26 g/mol, compared to 188.3 g/mol for propyl 2-methyl-3-furyl disulfide and 226.32 g/mol for difurfuryl disulfide [1][2][3]. Its lower molecular weight and higher vapor pressure (0.611 mmHg at 25°C) [4] contribute to enhanced volatility, making it a more efficient top-note flavor impact at lower concentrations.

Physical Chemistry Flavor Formulation Food Technology

Intermediate Photooxidative Activity on β-Carotene: Differentiated from BMFDS

Under UVA irradiation in an ethanol system, methyl 2-methyl-3-furyl disulfide (MMFDS) accelerated the photodegradation of β-carotene. The degradation followed first-order kinetics, with furan-containing sulfides like MMFDS and bis(2-methyl-3-furyl) disulfide (BMFDS) showing more pronounced accelerative effects than their corresponding isomers [1]. This indicates a specific, quantifiable difference in reactivity compared to non-furan sulfides, and positions MMFDS as a distinct tool for studying photosensitized oxidation in food systems.

Food Chemistry Photostability Antioxidant Research

Evidence-Based Application Scenarios for Methyl 2-methyl-3-furyl disulfide (65505-17-1)


Creation of Precise Roasted Beef, Onion, and Savory Flavor Formulations

Flavorists should select this compound when the formulation requires a specific 'roasted beef' and 'onion' nuance, as documented in its organoleptic profile at 0.10% in propylene glycol [1]. This specificity, which is more defined than the generic 'meaty' aroma of the propyl analog, allows for precise top-note creation in savory flavors, soups, and processed meat applications. Its higher volatility, inferred from its lower molecular weight, also makes it suitable for achieving an initial aroma burst [2].

Quality Control and Batch Consistency in Regulated Food Manufacturing

Procurement teams should leverage the JECFA specification requiring a minimum assay of 97% and a defined impurity limit of up to 3% bis(2-methyl-3-furyl) disulfide [3]. This specification provides a clear, internationally recognized benchmark for purity, enabling rigorous quality control and ensuring batch-to-batch consistency in flavor performance for large-scale food production.

Mechanistic Studies on Photosensitized Oxidation in Food Model Systems

Researchers investigating the photostability of lipids or carotenoids can use this compound as a specific probe. Its quantifiable, accelerative effect on β-carotene photodegradation under UVA irradiation, which follows first-order kinetics, is a well-defined characteristic [4]. This makes it a valuable tool for studying oxidative pathways and the impact of sulfur-containing flavor compounds on food quality during light exposure.

Analytical Method Development for Flavor Compound Quantitation

The compound's well-defined physicochemical properties, including a specific boiling point (72.5-75°C at 5.5 mm Hg) and refractive index (1.558-1.563), support its use as a reference standard in analytical chemistry [5]. It can be employed in the development and validation of GC-MS or HPLC methods for quantifying trace levels of volatile sulfur compounds in complex food matrices like coffee, cooked meat, and fermented products.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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